2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
The exact mass of the compound 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is 333.11471265 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-22-8-15(20)17-16-13-9-23-10-14(13)18-19(16)11-4-6-12(21-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUFOALHZUYRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with methoxyphenyl groups have been reported to interact with various receptors and enzymes.
Mode of Action
Based on the structure and the presence of the methoxyphenyl group, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces.
Biological Activity
2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is with a molecular weight of 427.5 g/mol. The compound features a thieno[3,4-c]pyrazole core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O5S |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide |
| InChI Key | KOFCKSMATLUYQL-UHFFFAOYSA-N |
Antitumor Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. Specifically, studies have shown that pyrazole derivatives can inhibit key pathways involved in cancer progression, including the BRAF(V600E) mutation and EGFR signaling pathways. The compound's structure suggests it may also interact with other targets critical for tumor growth and metastasis .
Anti-inflammatory Effects
In addition to antitumor activity, pyrazole derivatives have demonstrated anti-inflammatory effects. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
The compound's biological profile extends to antimicrobial activity. Pyrazole derivatives have been evaluated for their efficacy against various bacterial strains and fungi. In vitro studies have indicated that these compounds can disrupt microbial cell membranes and exhibit significant antifungal activity against phytopathogenic fungi .
Structure-Activity Relationships (SAR)
The structure of 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide plays a crucial role in its biological activity. Modifications to the thieno[3,4-c]pyrazole core or the introduction of different substituents can enhance or diminish its pharmacological effects. For instance:
- Methoxy Substitution : The presence of methoxy groups on the phenyl ring has been correlated with increased potency against certain cancer cell lines.
- Ethoxy Group : The ethoxy group may contribute to solubility and bioavailability, enhancing the compound's therapeutic potential.
Case Studies
- Antitumor Screening : A study evaluated various pyrazole derivatives for their ability to inhibit BRAF(V600E) in melanoma cells. Compounds similar to 2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide showed promising results with IC50 values indicating effective inhibition at low concentrations .
- Anti-inflammatory Activity : Another research project tested a series of pyrazole derivatives for their anti-inflammatory effects in murine models of inflammation. The study found that compounds with similar structural motifs significantly reduced inflammation markers compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
